![molecular formula C11H7BrO4 B1345254 5-(2-Bromophenoxy)-2-furoic acid CAS No. 952183-45-8](/img/structure/B1345254.png)
5-(2-Bromophenoxy)-2-furoic acid
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Overview
Description
5-(2-Bromophenoxy)-2-furoic acid is a compound that can be synthesized through a cyclization reaction of 2,3-allenoic acids. This compound is structurally related to furan derivatives, which are known for their presence in various natural products and synthetic applications. The compound's synthesis and properties can be inferred from related research on furan derivatives and their brominated forms.
Synthesis Analysis
The synthesis of related furan derivatives involves a palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids with simple alkyl- or aryl-substituted allenes. This process yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives, which are structurally similar to 5-(2-Bromophenoxy)-2-furoic acid. The reaction proceeds via the formation of a cyclic oxypalladation intermediate, followed by trapping with an allene to form a pi-allylic intermediate. This intermediate is then attacked by Br- to yield the final brominated furan derivatives. The reaction is noted for its high efficiency and stereoselectivity, indicating that the synthesis of 5-(2-Bromophenoxy)-2-furoic acid could potentially follow a similar pathway with high chirality transfer and selectivity for the Z-isomer .
Molecular Structure Analysis
The molecular structure of 5-(2-Bromophenoxy)-2-furoic acid would likely feature a furan ring substituted with a bromophenoxy group and a furoic acid moiety. The synthesis process described suggests that the compound would have a Z-configuration due to the face-selective coordination during the reaction. The presence of a bromine atom in the molecule implies potential reactivity, as bromine is a good leaving group that can participate in further chemical transformations .
Chemical Reactions Analysis
Brominated furan derivatives, such as those synthesized in the described method, can undergo various chemical reactions. These include S(N)2 nucleophilic substitution with amines or sodium benzenesulfinate, reduction of the C-Br bond by NaBH4, and CuBr.SMe(2)-catalyzed S(N)2'-substitution with CH3MgBr. These reactions allow for the further functionalization of the furan ring and the introduction of various substituents, which could be applicable to 5-(2-Bromophenoxy)-2-furoic acid as well .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 5-(2-Bromophenoxy)-2-furoic acid are not detailed in the provided papers, related compounds such as 5-hydroxymethyl-2-furoic acid (HMFA) have been analyzed using HPLC and GC methods. The detection of HMFA was performed at a UV absorption maximum of 255 nm, which suggests that similar furan derivatives might also be analyzed using these techniques. The physical properties such as solubility, melting point, and stability of 5-(2-Bromophenoxy)-2-furoic acid can be inferred to be similar to those of other furan derivatives, which typically exhibit moderate solubility in polar solvents and stability under standard conditions .
Scientific Research Applications
Catalytic Synthesis and Biomass Utilization
A novel route to synthesize 2,5-Furandicarboxylic acid (FDCA) from C5-based furfural, which includes steps such as bromination and carbonylation, was explored. FDCA is a renewable alternative to p-phthalic acid, highlighting the potential of using furoic acid derivatives in the polymer industry. This research suggests that derivatives like "5-(2-Bromophenoxy)-2-furoic acid" could have applications in synthesizing bio-based polymers (Zhang et al., 2017).
Nematicidal Activity
The nematicidal activity of 5-Hydroxymethyl-2-furoic Acid against plant-parasitic nematodes was investigated, showcasing its potential application in agricultural pest control without inhibiting plant growth (Kimura et al., 2007).
Biocatalytic Production
Research on the biocatalytic production of FDCA from 5-hydroxymethylfurfural and other chemicals, such as 2-furoic acid, emphasizes the role of enzymatic catalysis in creating sustainable substitutes for petroleum-derived chemicals. This highlights the relevance of understanding the transformation pathways of furoic acid derivatives for the production of bio-based polymers (Yuan et al., 2019).
Mechanism of Action
Target of Action
It’s structurally similar compound, (2z)-2-(benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid, is known to interact with theGenome polyprotein in Hepatitis C Virus (HCV)
Mode of Action
The exact mode of action of 5-(2-Bromophenoxy)-2-furoic acid is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level are yet to be elucidated.
properties
IUPAC Name |
5-(2-bromophenoxy)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNUUPDODOIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269444 |
Source
|
Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-45-8 |
Source
|
Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenoxy)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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